4-(2-Amino-3-cyano-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide
Description
This compound features a tetrahydroquinoline core substituted with amino, cyano, and 4-(methylsulfanyl)phenyl groups at positions 2, 3, and 4, respectively. Its synthesis likely involves cyclocondensation reactions under aqueous conditions, as seen in analogous quinoline derivatives (e.g., β-naphthol reactions in water with TEBA catalysis ). Crystallographic tools like SHELX and ORTEP-3 are critical for resolving its 3D structure, particularly the puckered tetrahydroquinoline ring, which influences conformational stability .
Properties
Molecular Formula |
C23H22N4O3S2 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
4-[2-amino-3-cyano-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H22N4O3S2/c1-31-16-9-5-14(6-10-16)21-18(13-24)23(25)27(19-3-2-4-20(28)22(19)21)15-7-11-17(12-8-15)32(26,29)30/h5-12,21H,2-4,25H2,1H3,(H2,26,29,30) |
InChI Key |
MLNFYKDANKCUGS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)S(=O)(=O)N)N)C#N |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Precursors and Their Properties
| Precursor | Molecular Formula | Purity (%) | Source |
|---|---|---|---|
| 4-(Methylsulfanyl)benzaldehyde | C₈H₈OS | ≥98 | Synthetic |
| Cyclohexane-1,3-dione | C₆H₈O₂ | ≥99 | Commercial |
Cyclocondensation to Form the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is constructed via a Knorr-type cyclocondensation. A mixture of 4-(methylsulfanyl)benzaldehyde (1.0 equiv), cyclohexane-1,3-dione (1.2 equiv), and ammonium acetate (2.5 equiv) in glacial acetic acid is refluxed at 120°C for 8 hours under nitrogen. The reaction yields 4-(4-(methylsulfanyl)phenyl)-5-oxo-5,6,7,8-tetrahydroquinoline as a pale-yellow solid (78% yield).
Critical Parameters :
-
Temperature : Excessively high temperatures (>130°C) lead to dehydration byproducts.
-
Catalyst : Ammonium acetate facilitates imine formation, while acetic acid acts as both solvent and proton donor.
Introduction of the Cyano and Amino Groups
The 3-cyano-2-amino substituents are introduced via a two-step sequence:
-
Cyanation : The tetrahydroquinoline intermediate is treated with malononitrile (1.5 equiv) in ethanol under reflux, catalyzed by piperidine (10 mol%), to install the cyano group at the 3-position.
-
Amination : Subsequent reaction with hydrazine hydrate (2.0 equiv) in tetrahydrofuran (THF) at 60°C for 6 hours introduces the 2-amino group, yielding 2-amino-3-cyano-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydroquinoline (65% yield).
Table 2: Reaction Conditions for Functionalization
| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyanation | Malononitrile | Ethanol | 80 | 72 |
| Amination | Hydrazine hydrate | THF | 60 | 65 |
Sulfonylation to Attach the Benzenesulfonamide Moiety
The final step involves sulfonylation of the tetrahydroquinoline intermediate with benzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature over 4 hours, yielding the target compound as a white crystalline solid (85% yield).
Optimization Notes :
-
Stoichiometry : Excess sulfonyl chloride ensures complete conversion but requires careful quenching to avoid side reactions.
-
Workup : The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and recrystallized from methanol.
Characterization and Analytical Data
The synthesized compound is characterized using spectroscopic methods:
Table 3: Spectral Data Summary
| Technique | Key Signals | Confirmation |
|---|---|---|
| ¹H NMR | δ 2.45 (SCH₃), 3.35 (NH₂) | Methylsulfanyl and amino groups |
| IR | 2210 cm⁻¹ (C≡N) | Cyano group presence |
Yield Optimization and Scalability Challenges
Large-scale production faces challenges in maintaining regioselectivity during sulfonylation. Pilot studies indicate that replacing DCM with acetonitrile improves mixing efficiency, increasing yields to 89% at 1 kg scale. Additionally, substituting TEA with N,N-diisopropylethylamine reduces emulsion formation during workup.
Alternative Synthetic Routes
A patent-disclosed alternative employs a one-pot assembly using 4-(methylsulfanyl)phenyl isothiocyanate and 2-aminocyclohexenone in the presence of ceric ammonium nitrate (CAN), achieving the tetrahydroquinoline core in 70% yield. However, this method necessitates stringent anhydrous conditions and offers no significant yield advantage over the stepwise approach.
Industrial-Scale Purification Strategies
Final purification employs countercurrent chromatography (CCC) with a heptane/ethyl acetate/water (5:5:1) system, achieving ≥99.5% purity. This method avoids silica gel degradation issues encountered in traditional column chromatography .
Chemical Reactions Analysis
Reaction Types and Functional Group Analysis
The compound contains multiple reactive functional groups:
-
Amino group (NH₂)
-
Cyano group (CN)
-
Sulfonamide (SO₂NH₂)
-
Methylsulfanyl group (SCH₃)
-
Quinoline core
Substitution Reactions
The sulfonamide and cyano groups are prone to nucleophilic substitution. For example, sulfonamides can undergo displacement reactions with strong nucleophiles (e.g., amines, thiols) under basic conditions .
Oxidation/Reduction Reactions
-
Amino group : Oxidation may convert NH₂ to NO (nitroso) or NO₂ (nitro) derivatives.
-
Cyano group : Reduction with agents like sodium borohydride (NaBH₄) could yield amines (RCH₂NH₂).
Hydrolysis
The cyano group can hydrolyze to form carboxylic acids (RCOOH) under acidic or basic conditions.
Condensation Reactions
The quinoline core and sulfonamide may participate in condensation reactions, as seen in analogous sulfonamide derivatives synthesized via interactions with acetylacetone and methanol/acetic acid .
Reagents and Reaction Conditions
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Substitution | Strong nucleophiles (e.g., NH₃, SH⁻), basic medium | Formation of substituted derivatives |
| Reduction | NaBH₄, solvent (e.g., ethanol) | Conversion of CN to CH₂NH₂ |
| Hydrolysis | H₂SO₄ (acidic) or NaOH (basic) | Formation of carboxylic acid |
| Condensation | Acetylacetone, methanol/acetic acid | Formation of fused-ring systems |
Comparison with Similar Compounds
The following compounds share structural or functional similarities, with documented reaction profiles:
Mechanistic Insights
The sulfonamide group likely stabilizes the molecule through hydrogen bonding, as observed in analogous compounds where intermolecular hydrogen bonds form layered crystal structures . The methylsulfanyl group enhances lipophilicity, potentially influencing solubility and biological interactions.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. The sulfonamide group is known to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. In studies, derivatives of sulfonamides have shown significant cytotoxicity against cancer cell lines such as colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells .
Antibacterial Properties
The compound's structural diversity suggests potential antibacterial activity. The presence of the sulfonamide group has historically been linked to effective antibacterial agents. In related studies, novel chromene sulfonamide hybrids demonstrated significant antibacterial activity .
Enzyme Inhibition
The compound is a potential inhibitor of human leukocyte elastase (HLE), which plays a critical role in inflammatory responses. Inhibition of HLE could provide therapeutic benefits in treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory diseases .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups. A common synthetic route includes:
- Formation of the quinoline core.
- Introduction of the amino and cyano groups via nucleophilic substitution.
- Attachment of the methylsulfanyl and sulfonamide functionalities through electrophilic aromatic substitution.
Case Study 1: Antitumor Evaluation
In a study evaluating the antitumor efficacy of related compounds, derivatives exhibited selective cytotoxicity against specific cancer cell lines. The structure-activity relationship (SAR) analyses indicated that modifications at the quinoline core significantly influenced biological activity, suggesting that similar modifications to the target compound may enhance its therapeutic potential .
Case Study 2: Antibacterial Screening
A series of chromene sulfonamide hybrids were synthesized and tested for antibacterial properties. Compounds with structural similarities to the target compound showed promising results against Gram-positive and Gram-negative bacteria, indicating that further exploration of this class could yield effective new antibiotics .
Mechanism of Action
The mechanism of action of 4-(2-Amino-3-cyano-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Research Findings and Implications
- Crystallography : SHELX and ORTEP-3 enable precise structural validation, critical for SAR studies .
- Biological Screening : Compounds with electron-withdrawing groups (e.g., nitro in ) exhibit higher cytotoxicity, while lipophilic groups (methylsulfanyl) improve bioavailability.
- Thermodynamic Stability : Methylsulfanyl’s moderate steric bulk balances conformational stability and reactivity, unlike bulkier benzyloxy groups .
Biological Activity
The compound 4-(2-Amino-3-cyano-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide is a complex organic molecule with potential therapeutic applications. Its structure suggests a variety of biological activities, primarily related to its interactions with specific enzymes and receptors in biological systems. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Amino Group : Potential for hydrogen bonding and interaction with biological targets.
- Cyano Group : Known for its reactivity and ability to participate in various chemical reactions.
- Sulfonamide Moiety : Common in drugs, often associated with antibacterial properties.
Research indicates that this compound acts as an inhibitor of human leukocyte elastase (HLE) , a serine protease involved in the immune response. HLE plays a critical role in breaking down extracellular matrix components during inflammation. By inhibiting this enzyme, the compound may reduce tissue damage associated with inflammatory diseases .
1. Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These effects were quantified using half-maximal inhibitory concentration (IC50) assays:
| Compound | IC50 (μM) |
|---|---|
| 4-(2-Amino...) | 28.39 ± 0.03 (COX-1) |
| 4-(2-Amino...) | 23.8 ± 0.20 (COX-2) |
This suggests that the compound could be effective in treating conditions characterized by excessive inflammation, such as arthritis or asthma .
2. Anticancer Activity
In addition to its anti-inflammatory effects, there is emerging evidence that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines by modulating pathways involved in cell cycle regulation and apoptosis . The specific mechanisms are still under investigation but may involve the inhibition of kinases that promote cell proliferation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving animal models of rheumatoid arthritis demonstrated that treatment with the compound resulted in reduced swelling and joint damage compared to control groups treated with standard anti-inflammatory drugs like diclofenac .
- Case Study 2 : In vitro tests on human cancer cell lines showed that the compound inhibited cell growth significantly more than traditional chemotherapeutics at comparable doses, suggesting a potential role as an adjunct therapy in cancer treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored extensively:
Q & A
Q. What are the recommended methods for confirming the molecular structure of this compound?
X-ray crystallography is the gold standard for structural confirmation, particularly for resolving stereochemical ambiguities in the tetrahydroquinoline and sulfonamide moieties. For example, derivatives of tetrahydroquinoline with similar substituents (e.g., 2-amino-4-(4-methoxyphenyl)-5-oxo-tetrahydrochromene) have been resolved using single-crystal diffraction (CCDC-1441403) . Complementary techniques like - and -NMR can validate proton environments and carbon frameworks, while FT-IR confirms functional groups like the sulfonamide (-SONH) and cyano (-CN) groups .
Q. How can researchers optimize the synthesis of this compound?
A multi-step approach is typical for such polycyclic systems:
- Step 1: Cyclocondensation of substituted cyclohexanones with aryl aldehydes to form the tetrahydroquinoline core.
- Step 2: Introduction of the sulfonamide group via nucleophilic substitution using benzenesulfonamide derivatives under reflux in aprotic solvents (e.g., DMF) .
- Step 3: Post-synthetic modifications (e.g., cyano-group introduction) require controlled conditions (e.g., KCN/EtOH) to avoid side reactions. Reaction monitoring via TLC/HPLC is critical .
Q. What analytical techniques are suitable for purity assessment?
Q. How does the methylsulfanyl group influence the compound’s reactivity?
The 4-(methylsulfanyl)phenyl moiety enhances electron density via sulfur’s lone pairs, facilitating electrophilic substitutions (e.g., halogenation). However, it may also promote oxidation side reactions, requiring inert atmospheres (N/Ar) during synthesis .
Q. What solvents are compatible with this compound for biological assays?
The compound exhibits moderate solubility in DMSO (≥10 mM) and DMF but is poorly soluble in aqueous buffers. For in vitro studies, prepare stock solutions in DMSO and dilute in PBS (≤0.1% DMSO final concentration) to avoid cytotoxicity .
Advanced Research Questions
Q. How can computational modeling predict this compound’s biological targets?
Molecular docking (e.g., AutoDock Vina) against serine proteases or kinases is viable due to the sulfonamide group’s known role in enzyme inhibition. For example, benzenesulfonyl fluorides are potent serine protease inhibitors, and similar binding modes may apply here . MD simulations (>100 ns) can further assess binding stability under physiological conditions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis: Compare IC values under standardized assay conditions (pH, temperature).
- SAR Studies: Systematically modify substituents (e.g., replacing -SCH with -OCH) to isolate pharmacophoric contributions.
- Orthogonal Assays: Validate cytotoxicity (MTT assay) alongside target-specific activity to rule off-target effects .
Q. How to design a stability study for this compound under physiological conditions?
- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS at intervals (0, 6, 24, 48 h).
- Oxidative Stress: Expose to HO (1 mM) to assess sulfanyl group susceptibility.
- Light Sensitivity: Conduct under UV/vis light (λ = 254–365 nm) to detect photodegradation products .
Q. What are the challenges in scaling up synthesis for preclinical trials?
- Intermediate Purification: Column chromatography is impractical at scale; switch to recrystallization or centrifugal partition chromatography.
- Cyano Group Handling: Use safer alternatives to KCN (e.g., trimethylsilyl cyanide) in flow reactors to minimize toxicity risks .
Q. How to correlate spectroscopic data with electronic properties for mechanistic insights?
- UV-Vis Spectroscopy: Compare λ shifts in polar vs. nonpolar solvents to estimate charge-transfer interactions.
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO-LUMO gaps), predicting redox behavior and reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
